molecular formula C49H83NO6 B3044023 DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder CAS No. 1360461-69-3

DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder

Cat. No. B3044023
CAS RN: 1360461-69-3
M. Wt: 782.2 g/mol
InChI Key: NYZTVPYNKWYMIW-WRBBJXAJSA-N
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Description

DOBAQ is a cationic lipid with a quaternary amine and unsaturated hydrocarbon chains . It displays pH-dependent ionization . It is a pH-sensitive lipid .


Molecular Structure Analysis

DOBAQ is a cationic lipid with a quaternary amine and unsaturated hydrocarbon chains . It displays pH-dependent ionization .


Chemical Reactions Analysis

DOBAQ displays pH-dependent ionization . This suggests that its chemical behavior may change depending on the pH of the environment.


Physical And Chemical Properties Analysis

DOBAQ is a cationic lipid with a quaternary amine and unsaturated hydrocarbon chains . It is a pH-sensitive lipid . It is typically stored at a temperature of -20°C .

Scientific Research Applications

Future Directions

While specific future directions for DOBAQ are not mentioned in the available resources, the use of lipid nanostructures in drug delivery and theranostics is a promising field . Microfluidic technologies can be employed for designing lipid nano-microsized structures for biological applications . These lipid structures can be used as carrying vehicles for a wide range of drugs and genetic materials .

Mechanism of Action

Target of Action

DOBAQ is primarily used as a cationic lipid in the formation of liposomes for mRNA delivery . The primary target of DOBAQ is the mRNA inside cells, which it helps deliver into cells for expression .

Mode of Action

DOBAQ interacts with mRNA to form a liposome-mRNA complex . This complex is taken up by cells, where the mRNA is released and translated into protein . The cationic nature of DOBAQ aids in the formation of the complex and its uptake by cells .

Biochemical Pathways

Once inside the cell, the mRNA delivered by the DOBAQ liposome is translated into protein, affecting the protein synthesis pathway . The specific effects depend on the sequence of the mRNA and the protein it codes for.

Pharmacokinetics

The pharmacokinetics of DOBAQ are largely determined by its role in liposome formation. The liposomes can protect the mRNA from degradation, enhancing its stability and thus its bioavailability . The exact ADME properties would depend on the specifics of the liposome formulation and the route of administration.

Result of Action

The primary result of DOBAQ’s action is the enhanced intracellular delivery and expression of mRNA . This can lead to increased levels of the protein coded by the mRNA, with effects depending on the specific protein.

Action Environment

The action of DOBAQ can be influenced by various environmental factors. For instance, the pH can affect the ionization of DOBAQ, potentially impacting its ability to form liposomes . Additionally, factors such as temperature and storage conditions can affect the stability of the liposomes .

properties

IUPAC Name

4-[[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-dimethylazaniumyl]methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H83NO6/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(51)55-43-46(42-50(3,4)41-44-37-39-45(40-38-44)49(53)54)56-48(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,37-40,46H,5-18,23-36,41-43H2,1-4H3/b21-19-,22-20-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZTVPYNKWYMIW-WRBBJXAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H83NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dobaq

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder
Reactant of Route 2
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DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder
Reactant of Route 3
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DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder
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Reactant of Route 4
DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder
Reactant of Route 5
Reactant of Route 5
DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder
Reactant of Route 6
DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder

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